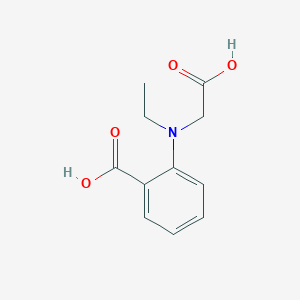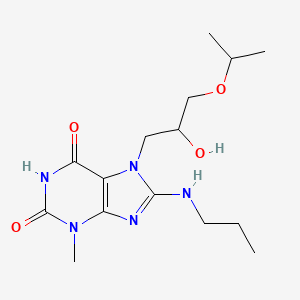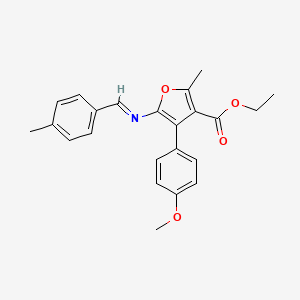
2-((Carboxymethyl)(ethyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Carboxymethyl)(ethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . . It is characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl and ethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)(ethyl)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the Ullmann reaction under microwave irradiation . This reaction typically involves the coupling of a halogenated benzoic acid derivative with an amine in the presence of a copper catalyst. The reaction conditions include heating the mixture to around 90°C for 30 minutes, followed by the addition of a copper(I) chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the Ullmann reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Carboxymethyl)(ethyl)amino)benzoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-((Carboxymethyl)(ethyl)amino)benzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((Carboxymethyl)(ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through interactions with amino acid receptors and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Carboxymethyl)amino)benzoic acid: This compound is a glycine derivative similar to 2-((Carboxymethyl)(ethyl)amino)benzoic acid but lacks the ethyl group.
2-(Carboxymethyl-methyl-amino)-benzoic acid: This compound has a methyl group instead of an ethyl group.
2-(Carboxymethyl-propionyl-amino)benzoic acid: This compound has a propionyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and ethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these functional groups are required.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[carboxymethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12(7-10(13)14)9-6-4-3-5-8(9)11(15)16/h3-6H,2,7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
HWURWIWEIFEWDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)


![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)


![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978017.png)
![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)



